[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-yl-1-piperazinyl)phenyl]methanone is an aromatic ketone.
Synthesis Analysis
While the specific synthesis of (6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone is not detailed in the provided papers, several papers describe the synthesis of similar benzothiophene derivatives [, ]. A common approach involves Friedel-Crafts aroylation of a protected 2-arylbenzo[b]thiophene with a benzoyl chloride containing the desired side chain functionality []. This is followed by deprotection to yield the final compound with both hydroxyl and basic side-chain groups.
Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) known for its estrogen agonist-like effects on bone tissues and serum lipids, while acting as an estrogen antagonist in the breast and uterus []. It is a marketed drug used for the treatment and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer [].
Relevance: Raloxifene shares a core structure with (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)phenyl)methanone, consisting of a 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene moiety connected to a phenylmethanone group. The primary difference lies in the substituent at the para position of the phenylmethanone. While raloxifene has a [2-(1-piperidinyl)ethoxy] group, the target compound has a 4-isopropylpiperazin-1-yl group at that position. These structural similarities suggest potential overlapping biological activity profiles and a shared mechanism of action as SERMs. []
Compound Description: This compound is a novel SERM identified as a potent estrogen antagonist with a 10-fold increase in potency relative to raloxifene in an in vitro estrogen-dependent cell proliferation assay using human breast cancer cells (MCF-7) []. In vivo studies confirmed its potent estrogen antagonist activity in the uterus of immature rats and showed beneficial effects on cholesterol levels and bone protection in ovariectomized aged rats [].
3. [6-carbonyl-3-(4-[2-(pierid-1-yl)elhoyl]phenoxy)-2(4-methoxylphenyl) benzo[b]thiophene salt crystal []
Compound Description: This compound is a novel crystalline salt hydrate with applications in inhibiting estrogen deficiency-related disorders such as cardiovascular disease, hyperlipidemia, and osteoporosis []. It also shows potential for treating endometriosis, uterine fibrosis, estrogen-dependent cancers (including breast and uterine cancer), prostate cancer, benign prostatic hyperplasia, Alzheimer's disease, and CNS disorders []. It can also potentially prevent breast cancer and increase ChAT activity [].
Relevance: This compound shares a significant structural resemblance to (6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone and the previous related compounds. It contains the core 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene structure with a phenoxy linker at the 3-position. This linker is further substituted with a [2-(piperidin-1-yl) ethoxy] group, similar to raloxifene. This consistent presence of the basic side chain and the core benzothiophene structure highlights their importance for estrogen modulation activity and potential therapeutic applications in various diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CGP 78608 hydrochloride is a hydrochloride that is the monohydrochloride salt of CGP 78608. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a prodrug, a NMDA receptor antagonist and an anticonvulsant. It is a conjugate base of a CGP 78608(1+).
Potent and selective inhibitor of VEGFR and PDGFR tyrosine kinases (IC50 values are 0.8 and 19.4 μM respectively). Selective over EGFR and c-Src tyrosine kinases.
O-2093 is an inhibitor of anandamide uptake. Inhibitor of anandamide uptake (IC50 = 17.3 μM) with little or no activity at CB1, CB2, TRPV1 and FAAH. Intravenous administration inhibits limb spasticity in mice with chronic relapsing experimental allergic encephalomyelitis (CREAE).
Potent and selective inhibitor of thromboxane (TXA2) synthetase (IC50 = 4 nM). Does not inhibit prostacyclin (PGI2) synthetase, cyclooxygenase or PGE2 isomerase (IC50 > 1 mM). Inhibits platelet aggregation in vitro and arachidonate-induced arterial contraction in vivo.
Rimcazole dihydrochloride(cas 75859-03-9) is antagonist at σ receptors (IC50 values are 1480 and 386 nM at σ1 and σ2 receptors respectively). It also binds to the dopamine transporter (IC50 = 57.6 nM) and inhibits dopamine uptake. Reduces the stimulatory effects of cocaine in vivo.
Potent, selective β3 adrenoceptor antagonist (IC50 values are 40, 408 and 648 nM for β3, β1 and β2, respectively). Orally active in vivo. SR 59230A (hydrochloride) is a β3-adrenergic receptor (β3-AR) antagonist (pA2s = 8.76, 7.31, and 6.63 in rat proximal colon, guinea pig atrium, and guinea pig trachea, respectively). It is less selective for β3-AR in cells transfected with the human β-AR subtypes (Kis = 16.4, 61.9, and 122 nM for β1-, β2-, and β3-AR, respectively). At low concentrations, SR 59230A blocks MDMA-induced hyperthermia, while at high concentrations it blocks hyperthermia but also increases heat loss through an α1-AR antagonistic mechanism. In adipocytes, it induces phosphorylation of p38 MAPK via the Gs pathway. It has also been used in studies of heart failure to elucidate the role of the β3-ARs. Potent and selective β3 adrenoceptor antagonist (IC50 values are 40, 408 and 648 nM for β3, β1 and β2 receptors respectively). Orally active in vivo.
A highly potent and subtype-selective agonist for the α4β2 and α6β2 nicotinic acetylcholine receptors. Activates α-CTx-MII-sensitive and -insensitive components of [3H]dopamine release from rat striatal synaptosomes, corresponding to α6β2 and α4β2 (EC50 values are 12.7 and ~35 nM respectively). ~5000- , 25000- and 140000-fold selective over α3β4, α7 and muscle nAChR receptors respectively.